5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile
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Overview
Description
5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the intermediate pyrazole, which is then further reacted with acetonitrile under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various pyrazole derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its derivatives have shown cytotoxic effects against certain cancer cell lines .
Industry: In the agrochemical industry, the compound is explored for its potential use as a pesticide or herbicide. Its ability to interact with biological targets makes it a candidate for developing new agrochemical agents .
Mechanism of Action
The mechanism of action of 5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the acetyl and nitrile groups.
4-Cyanopyrazole: Contains the nitrile group but differs in other substituents.
5-Acetylpyrazole: Similar but lacks the dimethyl groups.
Uniqueness: 5-Acetyl-3,3-dimethyl-3H-pyrazole-4-carbonitrile is unique due to its combination of acetyl, dimethyl, and nitrile groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-acetyl-3,3-dimethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-5(12)7-6(4-9)8(2,3)11-10-7/h1-3H3 |
InChI Key |
QVOVRHQJYUZSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(N=N1)(C)C)C#N |
Origin of Product |
United States |
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